molecular formula C5H7ClO B3427633 2-Methylcyclopropane-1-carbonyl chloride CAS No. 60733-34-8

2-Methylcyclopropane-1-carbonyl chloride

Cat. No. B3427633
CAS RN: 60733-34-8
M. Wt: 118.56 g/mol
InChI Key: KNSMKLZZQPGJRN-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carbonyl chloride is a chemical compound with the molecular formula C5H7ClO and a molecular weight of 118.56 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of cyclopropane derivatives like 2-Methylcyclopropane-1-carbonyl chloride often involves the reaction of carbenes with alkenes or cycloalkenes . The carbene, which can be generated from diazomethane under certain conditions, attacks the double bond in the alkene or cycloalkene to form the cyclopropane ring .


Molecular Structure Analysis

The molecular structure of 2-Methylcyclopropane-1-carbonyl chloride consists of a three-membered cyclopropane ring with a methyl group and a carbonyl chloride group attached . The InChI code for this compound is 1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3 .


Chemical Reactions Analysis

As a carbonyl compound, 2-Methylcyclopropane-1-carbonyl chloride can undergo various reactions. One common type of reaction is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, breaking the double bond and pushing the electrons up to the oxygen .


Physical And Chemical Properties Analysis

2-Methylcyclopropane-1-carbonyl chloride is a liquid at room temperature . It has a molecular weight of 118.56 .

Scientific Research Applications

Synthesis and Reactions

2-Methylcyclopropane-1-carbonyl chloride, as a specific chemical entity, does not have direct research studies focusing on its applications. However, research on closely related cyclopropane compounds and their reactions offers insight into the potential applications and importance of such chemicals in scientific research. For instance, methylenecyclopropanes (MCPs) serve as versatile intermediates in organic synthesis, demonstrating the cyclopropane moiety's utility in constructing complex molecules.

Methylenecyclopropanes react with phenylsulfenyl chloride or phenylselenyl chloride to produce cyclobut-1-enylsulfanyl benzene or cyclobut-1-enylselanyl benzene, alongside ring-opened products. This reaction occurs at low temperatures and offers a plausible mechanism for the transformation, highlighting the reactivity and potential of cyclopropane derivatives in synthesizing new compounds (Le-Ping Liu & Min Shi, 2004).

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating that it is extremely flammable (H226), can cause severe skin burns and eye damage (H314), and may be harmful if inhaled (H290) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While specific future directions for research on 2-Methylcyclopropane-1-carbonyl chloride are not mentioned in the sources, cyclopropane derivatives are of interest in various fields of chemistry due to their reactivity and presence in numerous biological compounds . Further studies could explore new synthesis methods, reactions, and potential applications of this compound.

properties

IUPAC Name

2-methylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSMKLZZQPGJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311813
Record name 2-methylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclopropane-1-carbonyl chloride

CAS RN

52194-65-7, 60733-34-8
Record name NSC245492
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245492
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclopropane-1-carbonyl chloride
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Record name 52194-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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